3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole
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Overview
Description
3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The methoxy or sulfonyl groups could be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methoxy-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole might include other thiadiazole derivatives with different substituents. Examples could be:
- 3-Methyl-5-(2-methoxyethanesulfonyl)-1,2,4-thiadiazole
- 3-Methoxy-5-(2-chloroethanesulfonyl)-1,2,4-thiadiazole
Uniqueness
The uniqueness of this compound could lie in its specific functional groups, which may confer distinct chemical reactivity or biological activity compared to other thiadiazole derivatives. Its methoxy and sulfonyl groups might influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
922504-62-9 |
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Molecular Formula |
C6H10N2O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
3-methoxy-5-(2-methoxyethylsulfonyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C6H10N2O4S2/c1-11-3-4-14(9,10)6-7-5(12-2)8-13-6/h3-4H2,1-2H3 |
InChI Key |
XCMVKDRTRIUGHR-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)C1=NC(=NS1)OC |
Origin of Product |
United States |
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